molecular formula C10H6Cl2N4 B11866330 5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B11866330
M. Wt: 253.08 g/mol
InChI Key: FHNRCQZKEWKOHQ-UHFFFAOYSA-N
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Description

5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique triazoloquinazoline structure, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5,8-dichloroquinazoline with methyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired triazoloquinazoline ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 5 and 8 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

    Cyclization Reactions: The triazoloquinazoline core can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions include various substituted triazoloquinazolines, which can be further explored for their potential biological activities.

Scientific Research Applications

5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline has

Biological Activity

5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C10H6Cl2N4
  • Molecular Weight : 253.08 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from the [1,2,4]triazolo[4,3-c]quinazoline framework showed IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating substantial cytotoxic activity .

Table 1: Cytotoxic Activity of Triazoloquinazoline Derivatives

CompoundCell LineIC50 (μM)
16HepG26.29
16HCT-1162.44
17HepG2TBD
18HCT-116TBD

Antihypertensive Effects

Another area of research is the antihypertensive activity of related compounds. A study evaluated a series of [1,2,4-triazolo[1,5-a]quinazolines], revealing that some derivatives significantly affected heart rate and blood pressure in animal models . These findings suggest that modifications in the triazoloquinazoline structure can lead to effective adrenoblockers.

The mechanism by which these compounds exert their biological effects often involves interaction with DNA and inhibition of certain kinases. For example, the presence of trifluoromethyl groups in derivatives enhances binding affinity to DNA and increases cytotoxicity by facilitating interactions with target receptors . This suggests that structural modifications can significantly influence the biological activity of triazoloquinazolines.

Study on Anticancer Activity

In a recent study published in PLoS ONE, researchers synthesized several triazoloquinazoline derivatives and evaluated their anticancer properties. The study found that specific substitutions on the quinazoline ring improved cytotoxicity against cancer cell lines . The most active derivative was noted for its ability to inhibit DNA topoisomerase II, suggesting a potential therapeutic application in cancer treatment.

Research on Antihypertensive Properties

Another investigation focused on the antihypertensive effects of new triazoloquinazoline derivatives. The results indicated that certain compounds could abolish tachycardia induced by parent compounds and may serve as potential treatments for hypertension .

Properties

Molecular Formula

C10H6Cl2N4

Molecular Weight

253.08 g/mol

IUPAC Name

5,8-dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C10H6Cl2N4/c1-5-13-9-7-3-2-6(11)4-8(7)14-10(12)16(9)15-5/h2-4H,1H3

InChI Key

FHNRCQZKEWKOHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C3=C(C=C(C=C3)Cl)N=C2Cl

Origin of Product

United States

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